1-thioureido-1H-pyrrole-2-carboxamide
Description
1-Thioureido-1H-pyrrole-2-carboxamide is a thiocarboxamide derivative of pyrrole, characterized by a thioureido (-NH-CS-NH-) substituent at the 1-position and a carboxamide (-CONH₂) group at the 2-position of the pyrrole ring. Pyrrole derivatives are widely studied due to their diverse bioactivities, including antitumor, antimicrobial, and kinase-inhibiting properties .
The synthesis of thiocarboxamide derivatives typically involves reactions of pyrrole with isothiocyanates or thiolation of pre-existing carboxamides. For example, N-ethoxycarbonylpyrrole-2-thiocarboxamide (a structurally related compound) is synthesized by reacting pyrrole with ethoxycarbonylisothiocyanate, yielding a product with distinct IR absorption bands for thiocarbonyl (1120 cm⁻¹) and carbonyl (1740 cm⁻¹) groups . Such thiocarboxamides are reactive intermediates for forming fused heterocycles, thioamide S-oxides, and amidines .
Properties
Molecular Formula |
C6H8N4OS |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
1-(carbamothioylamino)pyrrole-2-carboxamide |
InChI |
InChI=1S/C6H8N4OS/c7-5(11)4-2-1-3-10(4)9-6(8)12/h1-3H,(H2,7,11)(H3,8,9,12) |
InChI Key |
CRMGKQHRXDYZQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-thioureido-1H-pyrrole-2-carboxamide, a comparative analysis with structurally related pyrrole derivatives is provided below.
Table 1: Key Structural and Functional Comparisons
Key Findings :
Reactivity Differences :
- Thiocarboxamide derivatives (e.g., 1-thioureido-1H-pyrrole-2-carboxamide) exhibit greater nucleophilic reactivity at the thiocarbonyl group compared to carboxamides. For instance, N-ethoxycarbonylpyrrole-2-thiocarboxamide (I) reacts with aniline to form amidines, whereas its carboxamide analog lacks this pathway .
- Thiocarboxamides are susceptible to oxidation, forming S-oxides (e.g., N-ethoxycarbonylpyrrole-2-thiocarboxamide S-oxide) with distinct IR bands at 960 cm⁻¹ .
Structural and Biological Implications :
- The thioureido group in 1-thioureido-1H-pyrrole-2-carboxamide enhances its ability to form hydrogen-bonded networks, similar to 1H-pyrrole-2-carboxylic acid’s dimeric motifs . This property may influence its pharmacokinetic behavior.
- Piperidinyl-substituted analogs (e.g., 1-Methyl-N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide) show improved solubility and bioavailability, as evidenced by their LC/MS profiles .
Synthetic Utility :
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